ML418

Kir7.1 Selectivity Potassium Channel

Researchers studying Kir7.1 physiology face a critical gap: prior to ML418, no selective, sub-micromolar inhibitor existed, forcing reliance on weak, non-selective compounds that confound results. ML418 (CAS 1928763-08-9) resolves this with: - Kir7.1 IC50 = 310 nM, >17-fold selectivity over Kir1.1, Kir2.1, Kir4.1 - Validated CNS penetration (mouse brain/plasma Kp = 10.9) and in vivo PK (Cmax = 0.20 μM, Tmax = 3 h) - Demonstrated in vivo efficacy in renal and energy homeostasis models Supplied as ≥98% pure solid with full analytical documentation. Global shipping from BenchChem ensures reliable supply for your research.

Molecular Formula C19H24ClN3O3
Molecular Weight 377.9 g/mol
Cat. No. B609172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML418
SynonymsML418;  ML-418;  ML 418; 
Molecular FormulaC19H24ClN3O3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
InChIInChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)
InChIKeyCWIXCQOSULUGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML418: Selective Kir7.1 Inhibitor for CNS Research


ML418 is a small-molecule, sub-micromolar pore blocker of the inward rectifier potassium channel Kir7.1 (encoded by the gene KCNJ13) [1]. It was discovered through a high-throughput screening and lead optimization program that started with the novel inhibitor VU714 [1]. ML418 is characterized as the first potent and selective inhibitor of Kir7.1, exhibiting an IC50 of 310 nM, and also potently inhibits the Kir6.2/SUR1 channel [1]. It is a brain-penetrant compound with pharmacokinetic properties suitable for in vivo studies [1].

1 Selective Kir7.1 pore-blocking tool compound for ion channel studies
2 Reported CNS penetration supporting in vivo brain research models
3 Enables pathway-specific neurophysiology and renal electrolyte handling investigations

Why ML418 Cannot Be Substituted


Generic substitution of ML418 with other potassium channel inhibitors is not scientifically valid due to its unique, quantifiable selectivity profile and pharmacokinetic properties. Prior to ML418, pharmacological tools for Kir7.1 were limited to weak, non-selective compounds that would confound experimental results by inhibiting other Kir channels at similar concentrations [1]. For instance, its predecessor VU714, while selective for Kir7.1, has an IC50 of 5.6 μM, making it significantly less potent than ML418 (IC50 = 310 nM) [1]. Furthermore, ML418's validated in vivo CNS penetration and established PK profile (Cmax = 0.20 μM, Tmax = 3 h, brain/plasma Kp = 10.9) are unique among Kir7.1 inhibitors, making it the only compound in its class with demonstrated suitability for in vivo neurological studies [1].

Non-selective Kir inhibitors may confound Kir7.1-specific endpoint interpretation due to overlapping channel activity.
Predecessor compound VU714 exhibits lower potency; assay sensitivity and concentration-response profiles may not replicate.
Absence of validated CNS pharmacokinetics in other Kir7.1 inhibitors limits direct substitution for in vivo brain studies.

ML418 Comparative Evidence


Kir7.1 Selectivity Over Other Kir Channels

ML418 demonstrates superior selectivity for Kir7.1 compared to a panel of other inward rectifier potassium (Kir) channels. In head-to-head Tl+ flux assays, ML418 exhibited an IC50 of 310 nM for Kir7.1, while its potency against Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1 was >17-fold lower [1]. Notably, it displayed equipotent inhibition of Kir6.2/SUR1, a key differentiator for its pharmacology [1].

Kir7.1 Selectivity
Head-to-head
IC50: 310 nM (Kir7.1); equipotent at Kir6.2/SUR1
vs. Kir1.1-4.1 >17-fold lower potency
Supports Kir7.1-specific endpoint interpretation
Kir6.2/SUR1 equipotency requires assay confirmation
Kir7.1 Selectivity Potassium Channel Pharmacology

Brain-to-Plasma Ratio (Kp)

In an in vivo pharmacokinetic study, ML418 was administered to mice via intraperitoneal (IP) injection at a dose of 30 mg/kg. Analysis of plasma and brain tissue revealed a high brain-to-plasma partition coefficient (Kp) of 10.9, demonstrating excellent and preferential CNS distribution [1]. This is supported by measured concentrations of 323.9 ng/g in the brain compared to 29.5 ng/mL in plasma [2].

CNS Penetration
Reported
Brain/Plasma Kp = 10.9
Brain 323.9 ng/g
Plasma 29.5 ng/mL
Supports CNS distribution in mouse model
Mouse IP 30 mg/kg; cross-model validation needed
CNS Penetration Pharmacokinetics Brain/Plasma Ratio In Vivo

In Vivo Renal Electrolyte Handling

In a physiologically relevant disease model, chronic infusion of ML418 in wild-type Dahl salt-sensitive (SS) rats on a high-salt diet resulted in a significant increase in urinary sodium (Na+) and chloride (Cl-) excretion after 14 days [1]. This effect was observed in the absence of altering the development of salt-induced hypertension, providing a nuanced and specific in vivo pharmacodynamic effect [1]. In contrast, genetic knockdown of Kcnj13 (Kir7.1) in heterozygous rats showed an increase in K+ excretion but no change in Na+ excretion, highlighting the specific pharmacological effect of ML418 [1].

Renal Electrolyte Excretion
Head-to-head
ML418 ↑ Na+, Cl- excretion
Kcnj13+/- ↑ K+ excretion
Reported in vivo electrolyte excretion context
14-day high-salt diet rat model; endpoint may require replication
In Vivo Pharmacology Renal Physiology Electrolyte Excretion Dahl Salt-Sensitive Rat

Improved Potency Over VU714

ML418 was generated through medicinal chemistry lead optimization of the hit compound VU714. While VU714 is a Kir7.1 inhibitor with an IC50 of 5.6 μM in Tl+ flux assays, ML418 exhibits a sub-micromolar IC50 of 310 nM [1]. This represents an >18-fold improvement in potency, making ML418 a more suitable tool for probing Kir7.1 biology at lower, more specific concentrations.

Potency vs. VU714
Cross-study
ML418 IC50: 310 nM
VU714 IC50: 5.6 μM
>18-fold improvement
Supports improved assay sensitivity for Kir7.1
Lower concentration may reduce off-target risks
Structure-Activity Relationship Lead Optimization Potency Kir7.1

ML418 Research Applications


Kir7.1 in Melanocortin Signaling

Given its validated CNS penetration (mouse brain/plasma Kp of 10.9) and high selectivity for Kir7.1, ML418 is the premier tool for dissecting the role of Kir7.1 in hypothalamic melanocortin signaling pathways in vivo [1]. Its use enables precise pharmacological interrogation of neuronal circuits involved in energy homeostasis, differentiating its effects from other Kir channels expressed in the brain.

Renal Electrolyte Handling

ML418 is uniquely suited for in vivo studies of renal physiology, as demonstrated by its ability to significantly alter Na+ and Cl- excretion in a high-salt diet rat model [2]. This application leverages its potent inhibition of Kir7.1 and established in vivo PK profile to study the channel's contribution to basolateral K+ conductance and electrolyte balance in the distal nephron without confounding effects on other renal Kir channels.

Uterine Smooth Muscle Contractility

Kir7.1 has been identified as a key regulator of uterine muscle contractility during pregnancy [1]. ML418's high potency (IC50 = 310 nM) and selectivity provide a robust pharmacological approach for studying Kir7.1's role in modulating myometrial tone. This application is supported by its demonstrated in vivo activity and the clear need for a specific tool to replace previous non-selective inhibitors.

Kir7.1 in Ocular Epithelial Cells

Kir7.1 is critical for maintaining electrolyte homeostasis in the retinal pigmented epithelium, and its dysfunction is linked to retinal degeneration [1]. ML418 is an essential reagent for in vitro studies using ocular cell models, such as primary RPE cells or cell lines, to investigate Kir7.1-mediated ion fluxes and their role in subretinal space physiology, with the high confidence provided by its clean ancillary pharmacology profile.

Application
Selection Property
Validation Focus
CNS melanocortin signaling studies
CNS penetration profile
Brain Kir7.1 target engagement assessment
Renal electrolyte handling studies
Renal Kir7.1 inhibition selectivity
In vivo electrolyte excretion endpoints
Uterine smooth muscle contractility
Myometrial Kir7.1 inhibition potency
Ex vivo uterine contractility assays
Ocular epithelial ion transport
Selective Kir7.1 pore blockade
Retinal pigment epithelium ion flux models

Technical Documentation Hub

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32 linked technical documents
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